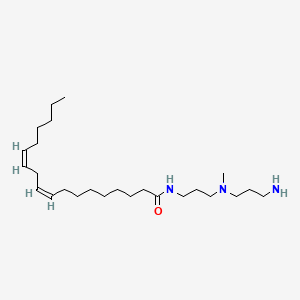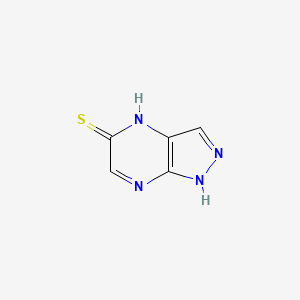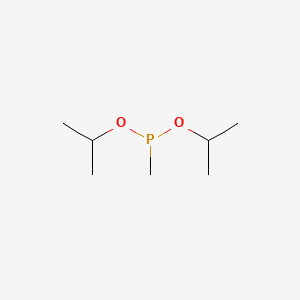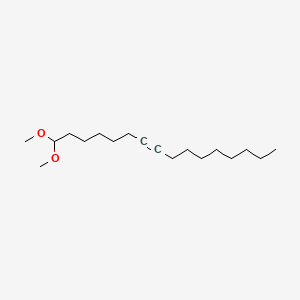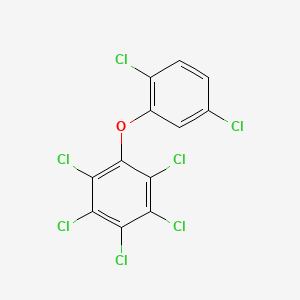
2,2',3,4,5,5',6-Heptachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2',3,4,5,5',6-ヘプタクロロジフェニルエーテルは、分子式がC12H3Cl7Oであるポリ塩化ジフェニルエーテル(PCDE)です。この化合物は、環境における残留性と生物蓄積の可能性で知られる化学物質群の一部です。それは、ジフェニルエーテル構造に7つの塩素原子が結合していることを特徴とし、高度に塩素化され、安定しています。
準備方法
合成経路と反応条件
2,2',3,4,5,5',6-ヘプタクロロジフェニルエーテルの合成には、通常、クロロフェノールとクロロベンゼンの縮合が伴います。一般的な方法の1つは、ペンタクロロフェノール(PCP)とヘキサクロロベンゼン(HCB)を高温で熱分解することです。 例えば、HCBを340℃で6時間熱分解すると、ヘプタクロロジフェニルエーテルを含む様々なポリ塩化ジフェニルエーテルが生成されます .
工業生産方法
ポリ塩化ジフェニルエーテルの工業生産方法には、多くの場合、同様の高温縮合反応が伴います。これらのプロセスは、通常、反応環境を制御し、目的の塩素化生成物の形成を確実にするために、密閉された反応器で行われます。触媒と特定の反応条件の使用により、目的の化合物の収率と純度をさらに最適化することができます。
化学反応の分析
反応の種類
2,2',3,4,5,5',6-ヘプタクロロジフェニルエーテルは、次のような様々な化学反応を起こす可能性があります。
酸化: この反応により、ポリ塩化ジベンゾフラン(PCDF)などのより酸化された生成物が生成される可能性があります。
還元: 還元反応により、塩素原子が除去され、塩素化されていないジフェニルエーテルが生成されます。
置換: 適切な条件下で、塩素原子は他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用できます。
置換: 水酸化ナトリウム(NaOH)や水酸化カリウム(KOH)などの求核試薬は、置換反応を促進することができます。
生成される主要な生成物
酸化: ポリ塩化ジベンゾフラン(PCDF)
還元: 塩素化されていないジフェニルエーテル
置換: 異なる官能基を持つジフェニルエーテル
科学研究への応用
2,2',3,4,5,5',6-ヘプタクロロジフェニルエーテルは、科学研究にいくつかの応用があります。
化学: ポリ塩化ジフェニルエーテルとその環境への影響の研究における参照物質として使用されます.
生物学: 生物におけるその生物蓄積と毒性効果に関する研究。
医学: ヒトの健康への潜在的な影響と、環境汚染物質としての役割に関する調査。
工業: 難燃剤やその他の工業用化学品の製造に使用されます。
科学的研究の応用
2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether has several scientific research applications:
Biology: Research on its bioaccumulation and toxicological effects in living organisms.
Medicine: Investigations into its potential effects on human health and its role as an environmental contaminant.
Industry: Used in the production of flame retardants and other industrial chemicals.
作用機序
2,2',3,4,5,5',6-ヘプタクロロジフェニルエーテルの作用機序には、生物学的分子と経路との相互作用が含まれます。その高い塩素化のために、それは分解に耐性があり、環境中に残存することができます。それは細胞受容体に結合し、正常な細胞機能を阻害し、毒性効果を引き起こす可能性があります。この化合物は、酸化ストレスを誘発し、内分泌シグナル伝達経路を干渉する可能性もあります。
類似化合物との比較
類似化合物
2,2',3,4,4',5,5'-ヘプタクロロビフェニル: 環境残留性も類似している、別の高度に塩素化された化合物です.
2,2',3,3',4,5,6-ヘプタクロロジフェニルエーテル: 塩素原子の位置が異なる構造異性体です.
ヘキサクロロジフェニルエーテル: 6つの塩素原子を持つ、塩素化されていないジフェニルエーテルです.
独自性
2,2',3,4,5,5',6-ヘプタクロロジフェニルエーテルは、その特定の塩素原子配置により、その化学的特性と反応性に影響を与え、ユニークです。その高度な塩素化により、特に安定し、分解に耐性があり、環境における残留性に貢献しています。
特性
CAS番号 |
727738-97-8 |
|---|---|
分子式 |
C12H3Cl7O |
分子量 |
411.3 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-4-1-2-5(14)6(3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
InChIキー |
CFYZMYMEFYKOFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



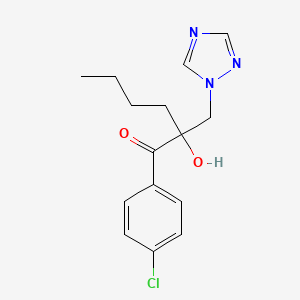
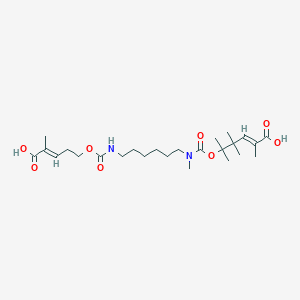
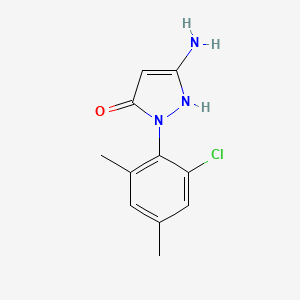

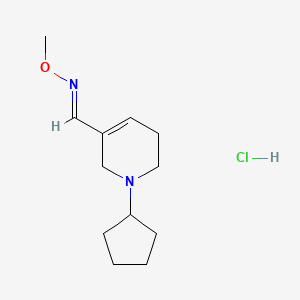
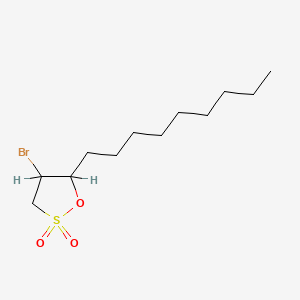
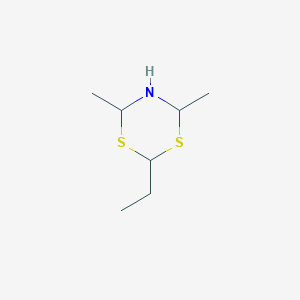

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
